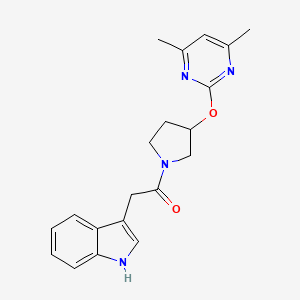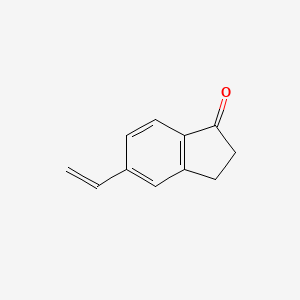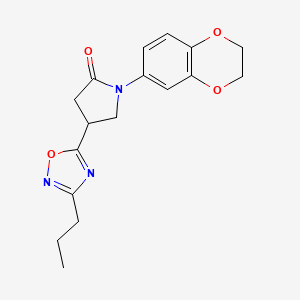
N-(5-chloro-2-methoxyphenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide, also known as TCB-2, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TCB-2 has been widely studied for its potential therapeutic applications, particularly in the treatment of mental disorders such as depression and anxiety.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Antimicrobial and Antitubercular Agents : Research has been conducted on the synthesis and evaluation of various piperazine derivatives, including compounds similar to "N-(5-chloro-2-methoxyphenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide", for their antimicrobial and antitubercular activities. These studies reveal that such compounds exhibit significant antimicrobial properties against a range of microorganisms and potent antitubercular activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating bacterial infections and tuberculosis (Bektaş et al., 2007; Jallapally et al., 2014).
Biological Activities Beyond Antimicrobial
Antiviral and Antifungal Applications : The exploration of piperazine derivatives extends to antiviral and antifungal activities, with some compounds showing promising results against specific viruses and fungal strains. This broadens the potential medical applications of these compounds, suggesting their versatility in treating various infections (Reddy et al., 2013).
Chemical Synthesis and Structural Analysis
Synthetic Pathways and Structural Insights : Studies have also focused on the synthetic methodologies for creating piperazine derivatives and analyzing their chemical structures. These investigations provide valuable insights into the chemical properties of these compounds and their potential mechanisms of action based on structural characteristics (Al-Abdullah et al., 2015).
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3OS/c1-24-17-6-5-14(20)12-16(17)21-18(25)23-9-7-22(8-10-23)15-4-2-3-13(19)11-15/h2-6,11-12H,7-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHJFVFOQVTJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2735060.png)
![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2735062.png)

![4-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2735064.png)
![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-N-methylmethanamine](/img/structure/B2735065.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2735069.png)


![diethyl 1-[2-(N-benzyl-4-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate](/img/structure/B2735073.png)
![3-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2735074.png)

![Methyl 2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2735078.png)